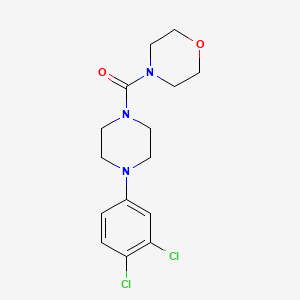

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone

Description

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further connected to a morpholino group through a methanone linkage

Properties

IUPAC Name |

[4-(3,4-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O2/c16-13-2-1-12(11-14(13)17)18-3-5-19(6-4-18)15(21)20-7-9-22-10-8-20/h1-2,11H,3-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFRHOMQZAAIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone typically involves the reaction of 3,4-dichloroaniline with piperazine to form the intermediate 4-(3,4-dichlorophenyl)piperazine. This intermediate is then reacted with morpholine in the presence of a suitable coupling agent, such as carbonyldiimidazole, to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone as an anticancer agent. For instance:

- Mechanism of Action : The compound has been shown to interact with DNA and inhibit topoisomerase II, which is crucial for DNA replication and repair. This interaction can lead to increased cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for safer cancer therapies .

- Case Study : In a study involving various phenylpiperazine derivatives, compounds containing a 1-(3,4-dichlorophenyl)piperazine substituent demonstrated significant cytotoxic activity against MCF7 breast cancer cells. These compounds were able to reduce cell viability while exhibiting lower toxicity towards non-cancerous MCF10A cells, indicating a selective action against cancerous tissues .

| Compound ID | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| BS230 | < 1 | MCF7 | High cytotoxicity |

| BS130 | ~5 | MCF7 | Moderate cytotoxicity |

| DOX | 1 | MCF7 | Standard chemotherapeutic |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are implicated in various diseases:

- Aldo-Keto Reductase Inhibition : It has been identified as a potent inhibitor of the aldo-keto reductase enzyme AKR1C3, which is associated with leukemia and hormone-related cancers. The compound exhibited an IC50 value around 100 nM, indicating strong inhibitory effects .

- Tyrosinase Inhibition : Another area of research involves its role as a tyrosinase inhibitor, which is relevant for treating hyperpigmentation disorders. Compounds derived from similar structures have shown competitive inhibition properties with IC50 values significantly lower than traditional inhibitors like kojic acid .

| Enzyme Target | IC50 (nM) | Reference Compound |

|---|---|---|

| AKR1C3 | 100 | N/A |

| Tyrosinase | 180 | Kojic Acid (17,760) |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone is critical for optimizing its efficacy:

Mechanism of Action

The mechanism of action of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- (4-Chlorophenyl)(piperazin-1-yl)methanone

- (4-Benzyl-piperazin-1-yl)(3-chloro-phenyl)methanone

- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride

Uniqueness

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone is unique due to the presence of both dichlorophenyl and morpholino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .

Biological Activity

Overview

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone is a synthetic compound classified as a piperazine derivative. It features a dichlorophenyl group attached to a piperazine ring, linked to a morpholino group via a methanone moiety. This compound has garnered attention for its biological activity, particularly its role as an inhibitor of the aldo-keto reductase enzyme AKR1C3, which is implicated in various metabolic pathways.

Target Enzyme

The primary target of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone is the AKR1C3 enzyme . This enzyme plays a crucial role in the metabolism of steroids and prostaglandins, making it a significant target in cancer research and therapy.

Mode of Action

The compound acts as a potent and isoform-selective inhibitor of AKR1C3, with an IC50 value around 100 nM. The inhibition of this enzyme can lead to alterations in steroid metabolism, which may affect cell signaling pathways and contribute to anti-cancer effects .

Biochemical Pathways

Inhibition of AKR1C3 by this compound disrupts several biochemical pathways:

- Steroid Metabolism : Alters the balance of steroid hormones, potentially impacting growth and proliferation in hormone-sensitive cancers.

- Prostaglandin Synthesis : Affects inflammatory responses and cell signaling mechanisms that are critical in cancer progression.

Pharmacokinetics

The compound's design suggests good bioavailability due to its lipophilic nature, which facilitates absorption and distribution within biological systems. Its selective inhibition profile indicates potential for reduced side effects compared to non-selective inhibitors.

Research Findings

Recent studies have highlighted the biological activity of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone in various contexts:

- Anticancer Activity : In vitro studies have demonstrated significant cytostatic effects against multiple cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal carcinoma. For instance, it showed a growth inhibition (GI) value of 86.28% against the HOP-92 NSCLC cell line at a concentration of 10 μM .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit other enzymes relevant to cancer metabolism, showcasing broad potential beyond just AKR1C3 .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone on various cancer cell lines. The compound exhibited promising antiproliferative activity with notable efficacy against HCT-116 colorectal carcinoma cells and SK-BR-3 breast cancer cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the phenyl ring can enhance inhibitory activity against AKR1C3. The presence of electron-withdrawing groups such as chlorine significantly increases potency .

Comparative Analysis

The following table summarizes the biological activity and properties of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone compared to similar compounds:

| Compound Name | Target Enzyme | IC50 (nM) | Anticancer Activity | Selectivity |

|---|---|---|---|---|

| (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone | AKR1C3 | ~100 | High | Isoform-selective |

| (4-Chlorophenyl)(piperazin-1-yl)methanone | AKR1C3 | ~150 | Moderate | Non-selective |

| (4-Benzyl-piperazin-1-yl)(3-chloro-phenyl)methanone | Various | ~200 | Low | Non-selective |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (4-(3,4-dichlorophenyl)piperazin-1-yl)(morpholino)methanone, and how can purity be validated?

- Methodology : A two-step approach is commonly employed:

Acylation : React 3,4-dichlorobenzoyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the intermediate 4-(3,4-dichlorophenyl)piperazin-1-yl methanone.

Morpholine coupling : Introduce the morpholine group via nucleophilic substitution or coupling agents like HATU/DIPEA in anhydrous DMF.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm >95% purity. Column chromatography (silica gel, hexane/EtOAC 1:1) is effective for purification .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Key Techniques :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, doublets for dichlorophenyl), piperazine protons (δ 2.5–3.5 ppm), and morpholine protons (δ 3.6–3.8 ppm).

- ¹³C NMR : Confirm carbonyl resonance (δ ~165 ppm) and aromatic carbons (δ 120–140 ppm).

- FT-IR : Detect C=O stretching (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 370.05 (calculated for C₁₇H₁₉Cl₂N₃O₂) .

Q. How can solubility challenges in aqueous media be addressed for in vitro assays?

- Strategies :

- Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound.

- Formulate with cyclodextrins (e.g., HP-β-CD) or liposomes to enhance bioavailability.

- Adjust pH to 6.5–7.4 using phosphate buffers to minimize precipitation .

Advanced Research Questions

Q. What electrochemical methods enable regioselective functionalization of the piperazine-morpholino scaffold?

- Approach : Electrochemical oxidation in aqueous solutions with arylsulfinic acids as nucleophiles (e.g., 4-methylbenzenesulfinic acid). This method avoids toxic reagents and achieves high atom economy (~85% yield). Use a carbon electrode in an undivided cell at 0.8 V vs. Ag/AgCl to generate reactive intermediates for C-N bond formation .

Q. How can computational modeling predict binding affinities to neurological targets (e.g., 5-HT₂A receptors)?

- Protocol :

Docking : Use AutoDock Vina with the receptor’s crystal structure (PDB ID: 6WGT). The dichlorophenyl group shows π-π stacking with Phe234, while the morpholino moiety forms hydrogen bonds with Asp152.

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes.

Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding (~−9.2 kcal/mol), correlating with experimental IC₅₀ values .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Troubleshooting :

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays).

- Metabolic Stability : Test liver microsomal stability (e.g., t₁/₂ = 45 min in human hepatocytes) to account for metabolite interference.

- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure direct binding kinetics (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .

Q. How does the 3,4-dichlorophenyl group influence selectivity for TRPC3/6/7 channels compared to other ion channels?

- Mechanistic Insight :

- The dichlorophenyl moiety enhances hydrophobic interactions with TRPC3’s Leu958 and Tyr971, confirmed by alanine-scanning mutagenesis.

- Electrophysiology (patch-clamp) reveals EC₅₀ = 2.1 µM for TRPC3 vs. >50 µM for TRPV1, indicating >20-fold selectivity.

- Competitive binding assays with [³H]PPZ2 show Ki = 0.8 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.